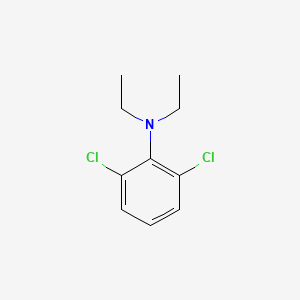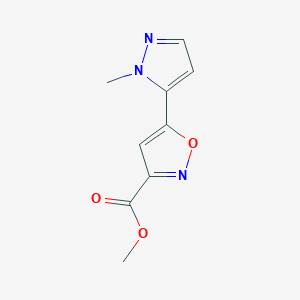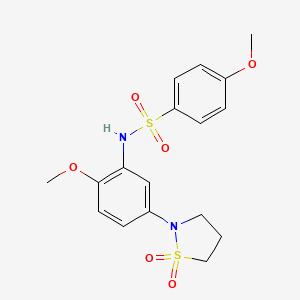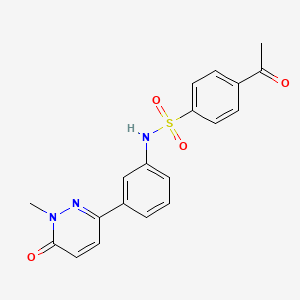![molecular formula C13H16O6S B2506170 (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate CAS No. 101222-62-2](/img/structure/B2506170.png)
(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate
Übersicht
Beschreibung
The compound (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate is a derivative of hexahydrofuro[2,3-b]furan-3-ol, which is a key ligand in the synthesis of HIV protease inhibitors. This class of compounds has been the focus of research due to their high affinity and specificity towards HIV protease, an enzyme critical for the life cycle of the HIV virus. The compound is structurally related to the ligands used in the synthesis of UIC-94017 (TMC-114), a protease inhibitor undergoing advanced clinical trials .
Synthesis Analysis
The synthesis of related hexahydrofuro[2,3-b]furan-3-ol derivatives has been achieved through various methods. One approach involves a stereoselective photochemical 1,3-dioxolane addition to 5(S)-benzyloxymethyl-2(5H)-furanone, followed by a ring-closing olefin metathesis using Grubbs' catalyst . Another method features a highly stereoselective anti-aldol reaction using an ester-derived titanium enolate . Additionally, a one-pot synthesis starting from furan and Cbz-protected glycol aldehyde has been reported, which includes a [2+2]-photocycloaddition and lipase-catalyzed kinetic resolution to achieve high yield and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of hexahydrofuro[2,3-b]furan-3-ol derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The stereocenters at the 3R, 3aS, and 6aR positions are particularly important for the binding affinity to HIV protease. The synthesis methods mentioned aim to achieve these configurations with high enantiomeric excess, which is a testament to the importance of stereochemistry in the activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to construct the hexahydrofuro[2,3-b]furan scaffold while maintaining the stereochemical integrity of the molecule. The key reactions include photochemical additions, ring-closing metathesis, and anti-aldol reactions, all of which contribute to the formation of the desired chiral centers. The use of lipase-catalyzed kinetic resolution further refines the enantiomeric purity of the final product .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally similar compounds can be inferred. These compounds typically exhibit high solubility in organic solvents, which is beneficial for their use in medicinal chemistry. The presence of hydroxyl groups and the sulfonate ester may influence their solubility in aqueous media, which is relevant for their bioavailability and pharmacokinetic profiles. The molecular structure, with its multiple chiral centers, suggests that these compounds would exhibit optical activity, which can be analyzed using techniques such as NMR spectroscopy and chiral chromatography .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis for Medicinal Applications The compound's derivatives have been synthesized with specific stereochemistry for high-affinity nonpeptidal ligand applications, particularly in HIV protease inhibitors like UIC-94017, which is under advanced clinical trials. This showcases the compound’s role in medicinal chemistry, especially in designing potent inhibitors for diseases like HIV. The synthesis pathway is noted for its novel stereoselective photochemical 1,3-dioxolane addition, highlighting a significant stride in complex organic synthesis (Ghosh et al., 2004).
Application in HIV Protease Inhibitors Further research by Ghosh et al. in 2006 provided a stereoselective synthesis of a specific form of the compound, showcasing its crucial role as a high-affinity P2-ligand in new-generation HIV protease inhibitors. The synthesis is characterized by a titanium enolate-based highly stereoselective anti-aldol reaction, which is pivotal for its high enantiomeric excess and, thus, its efficacy in drug development (Ghosh et al., 2006).
Efficient Synthesis in Drug Development The efficient and concise synthesis of derivatives of this compound, notably as a key component in HIV protease inhibitors such as darunavir, underscores its importance in the pharmaceutical industry. The method, utilizing wood-based materials and principles of xylochemistry, highlights not only the compound’s significance but also the innovation in its synthesis process. This opens pathways for sustainable and efficient drug manufacturing (Sevenich et al., 2017).
Eigenschaften
IUPAC Name |
[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6S/c1-8-2-4-9(5-3-8)20(15,16)19-11-7-18-12-10(14)6-17-13(11)12/h2-5,10-14H,6-7H2,1H3/t10-,11+,12+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJZRMSVFCYGGE-UMSGYPCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)
![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)
![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)


